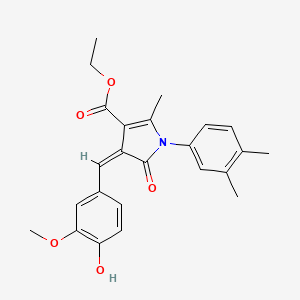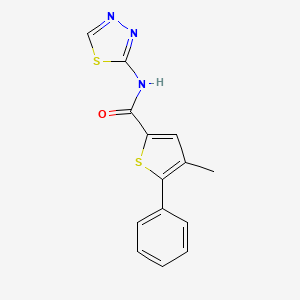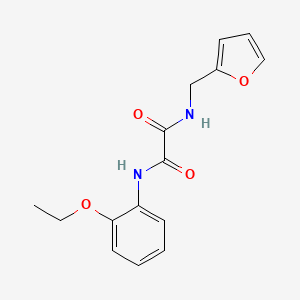
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide, also known as EF24, is a synthetic compound that has been found to have potential applications in scientific research. EF24 is a curcumin analog, which means it is structurally similar to curcumin, a compound found in turmeric.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular defense mechanism that protects cells from oxidative stress and inflammation. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been found to have various biochemical and physiological effects. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has several advantages for lab experiments. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is stable and can be easily synthesized in large quantities. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is also soluble in both water and organic solvents, which makes it easy to use in various experimental settings. However, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has some limitations for lab experiments. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has a short half-life and can rapidly degrade in vivo. Additionally, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide. One direction is to investigate the potential applications of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide in other scientific research areas, such as cardiovascular disease and diabetes. Another direction is to develop more stable and bioavailable analogs of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide that can be used in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide and its potential side effects.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This compound is then reacted with 2-furylacetaldehyde to form the intermediate compound 2-ethoxyphenyl-(2-furylmethyl)-carbonyl chloride. The final step involves the reaction of this intermediate compound with ethylenediamine to form N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been found to have potential applications in various scientific research areas, including cancer research, inflammation research, and neurodegenerative disease research. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-20-13-8-4-3-7-12(13)17-15(19)14(18)16-10-11-6-5-9-21-11/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAQFJRZWGAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N'-(furan-2-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
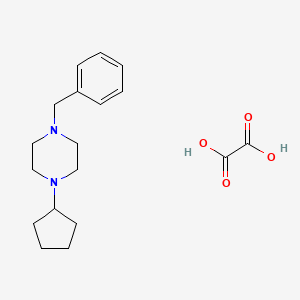
![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)
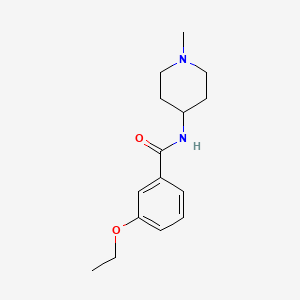
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
